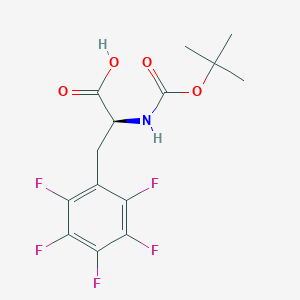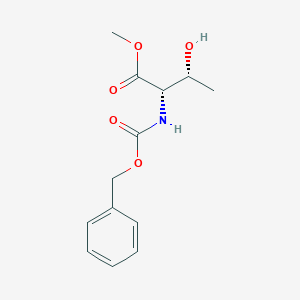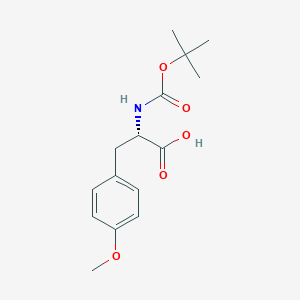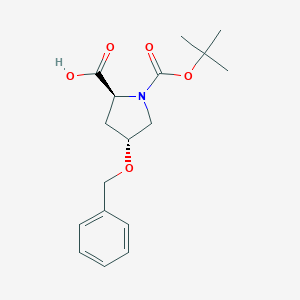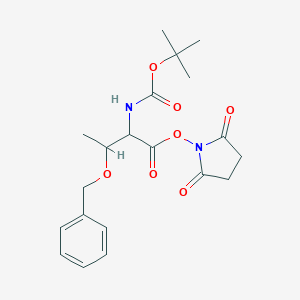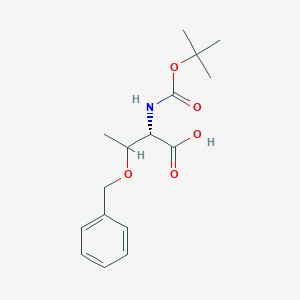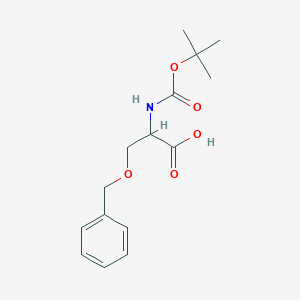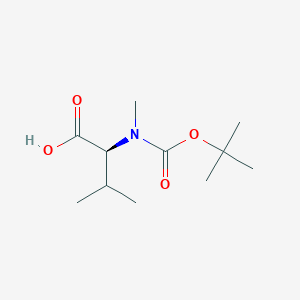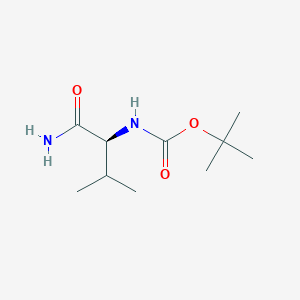
(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
“(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate” is a chemical compound with the CAS Number: 35150-08-4 . It has a molecular weight of 216.28 g/mol . The compound is typically stored at room temperature and appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (1S)-1-(aminocarbonyl)-2-methylpropylcarbamate . The InChI code is 1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1 .
Physical And Chemical Properties Analysis
“(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate” is a white to off-white powder or crystals . It has a molecular weight of 216.28 g/mol . The compound is typically stored at room temperature .
Scientific Research Applications
BOC Protection of Amines
Boc-L-valine amide is used in the BOC protection of amines, a process that plays a pivotal role in the synthesis of multifunctional targets . This process is important in the synthesis of biologically active molecules, where the nitrogen-containing carbamate or BOC amine compounds are frequently found . The BOC protection of amines is reported to be efficient and expeditious in catalyst and solvent-free media under mild reaction conditions .
Green Chemistry
The use of Boc-L-valine amide aligns with the principles of green chemistry or sustainable technology . The BOC protection of amines, amino acids, and amino alcohols can be achieved almost quantitatively in catalyst and solvent-free media . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Dual Protection of Amino Functions
Boc-L-valine amide is used in the dual protection of amino functions . Primary amines can accommodate two such groups, and this dual protection plays a significant role in the synthesis of multifunctional targets .
Synthesis of Biologically Active Molecules
The nitrogen-containing carbamate or BOC amine compounds, which include Boc-L-valine amide, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
Ultrasound Irradiation
A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
Pharmaceutical Synthesis
Boc-L-valine amide is used in the field of peptide synthesis . Boc-protection was introduced in the late fifties and was rapidly applied in this field . It was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-L-valine amide, also known as (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, or BOC-VAL-NH2, is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amino functions that need protection during the synthesis process .
Mode of Action
The compound acts by protecting the amino functions during the synthesis of multifunctional targets . It is converted to tert-butyl carbamate, a so-called Boc-derivative, which is stable towards most nucleophiles and bases . This stability allows for the protection of the amino function during the synthesis process .
Biochemical Pathways
The synthesis of Boc-L-valine amide starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . This pathway is part of the larger biosynthesis pathway of branched-chain amino acids (BCAAs), which includes valine, isoleucine, and leucine .
Pharmacokinetics
It is known that the compound is stable under a variety of conditions, including towards most nucleophiles and bases . This stability suggests that the compound may have good bioavailability, as it is likely to resist degradation in the body.
Result of Action
The primary result of the action of Boc-L-valine amide is the protection of amino functions during the synthesis of peptides . This protection allows for the successful synthesis of multifunctional targets, including complex peptides . The compound can also facilitate the cleavage of protecting groups due to mutual interaction between two protecting groups on the same nitrogen .
Action Environment
The action of Boc-L-valine amide is influenced by the environment in which it is used. For example, the compound is stable under a variety of conditions, including towards most nucleophiles and bases . This suggests that the compound can be used in a variety of environments, including those that might be hostile to other compounds.
properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZYROZOXUFSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459810 | |
| Record name | Boc-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |
CAS RN |
35150-08-4 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



